molecular formula C13H21N3O4S2 B2965326 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide CAS No. 2034334-52-4

2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2965326
CAS No.: 2034334-52-4
M. Wt: 347.45
InChI Key: APBGRWUZZKVDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide is an organic compound with complex structural attributes

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide typically begins with commercially available precursors. The preparation involves a multi-step synthesis process:

  • Aromatic sulfonation: Preparation of the initial sulfonamide through the sulfonation of toluene derivatives.

  • Ring construction: Subsequent cyclization forms the benzo[c][1,2,5]thiadiazole ring structure under controlled acidic conditions.

  • Functionalization: This step involves introducing methyl groups at the nitrogen and adjacent positions via alkylation.

Industrial Production Methods: Industrial production may adapt the synthesis route to maximize yield and minimize cost. This involves:

  • Catalysis: Using specific catalysts to accelerate reactions.

  • Optimization: Modifying reaction conditions, such as temperature and solvent, to enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide undergoes several notable chemical reactions, such as:

  • Oxidation: Conversion into sulfone derivatives with oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction of sulfonamide to amine using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution to modify side chains or functional groups.

Common Reagents and Conditions: Typical reagents include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Various Lewis acids for catalyzing specific steps.

Major Products: Primary reaction products include:

  • Oxidized products: Sulfone derivatives with enhanced polarity.

  • Reduced products: Amines, typically with modified reactivity and solubility.

  • Substituted compounds: Various derivatives with modified side chains, potentially leading to novel properties.

Scientific Research Applications

Comprehensive Description: 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide has a wide range of applications:

  • Chemistry: Used in organic synthesis as a building block for more complex molecules.

  • Biology: Investigated for its potential as a bioactive molecule.

  • Medicine: Explored as a candidate in drug discovery, particularly in the development of antineoplastic and antimicrobial agents.

Mechanism of Action

Mechanism: The compound exerts its effects through:

  • Molecular Interactions: Interacting with biological targets via hydrogen bonding and hydrophobic interactions.

  • Pathways: Inhibiting specific enzymes or disrupting cellular processes, which could be exploited for therapeutic purposes.

Molecular Targets and Pathways:
  • Enzyme inhibition: Potential to inhibit key enzymes involved in disease pathways.

  • Cellular disruption: Interfering with cellular functions, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds: Compounds similar to 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide include:

  • Sulfonamides: Known for their medicinal properties.

  • Benzo[c][1,2,5]thiadiazole derivatives: Utilized in various chemical and biological research contexts.

  • Methoxybenzenes: Often explored for their synthetic utility and bioactivity.

Highlighting Uniqueness: this compound stands out due to its specific structural features, such as the combination of a benzo[c][1,2,5]thiadiazole ring with sulfonamide functionality, which imparts unique chemical reactivity and potential for diverse applications.

Would you like more detail in any particular section?

Properties

IUPAC Name

2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S2/c1-11(2)10-21(17,18)14-8-9-16-13-7-5-4-6-12(13)15(3)22(16,19)20/h4-7,11,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBGRWUZZKVDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.